molecular formula C8H8O2 B13649315 3-(Spiro[2.2]pentan-1-yl)propiolic acid CAS No. 2138342-82-0

3-(Spiro[2.2]pentan-1-yl)propiolic acid

Katalognummer: B13649315
CAS-Nummer: 2138342-82-0
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: KXDAHRNZEBHDIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Spiro[2.2]pentan-1-yl)propiolic acid is a unique organic compound characterized by its spiro structure, which consists of two cyclopropane rings fused at a single carbon atom. This compound has the molecular formula C8H8O2 and a molecular weight of 136.14 . The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 3-(Spiro[2.2]pentan-1-yl)propiolic acid typically involves the following steps:

    Formation of the Spiro[2.2]pentane Core: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes a reaction to form the spiro structure.

    Introduction of the Propiolic Acid Moiety: This step involves the introduction of the propiolic acid group to the spiro core. This can be done through various organic reactions, such as alkylation or acylation reactions.

Analyse Chemischer Reaktionen

3-(Spiro[2.2]pentan-1-yl)propiolic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(Spiro[2.2]pentan-1-yl)propiolic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-(Spiro[2.2]pentan-1-yl)propiolic acid exerts its effects is not fully understood. its unique spiro structure allows it to interact with various molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions and cellular processes .

Vergleich Mit ähnlichen Verbindungen

3-(Spiro[2.2]pentan-1-yl)propiolic acid can be compared with other spiro compounds, such as:

    Spiro[2.2]pentane-1-propanoic acid: Similar in structure but with a different functional group.

    Spiro[2.2]pentane-1-carboxylic acid: Another spiro compound with a carboxylic acid group.

    Spiro[2.2]pentane-1-methanol: A spiro compound with a hydroxyl group.

Eigenschaften

CAS-Nummer

2138342-82-0

Molekularformel

C8H8O2

Molekulargewicht

136.15 g/mol

IUPAC-Name

3-spiro[2.2]pentan-2-ylprop-2-ynoic acid

InChI

InChI=1S/C8H8O2/c9-7(10)2-1-6-5-8(6)3-4-8/h6H,3-5H2,(H,9,10)

InChI-Schlüssel

KXDAHRNZEBHDIZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC2C#CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.